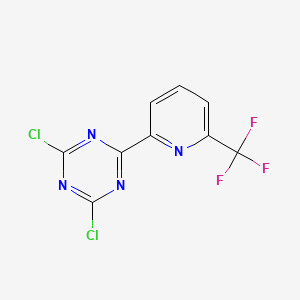

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4-dichloro-6-[6-(trifluoromethyl)pyridin-2-yl]-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N4/c10-7-16-6(17-8(11)18-7)4-2-1-3-5(15-4)9(12,13)14/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSCQXYNRDFGAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(F)(F)F)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701175192 | |

| Record name | 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446507-40-9 | |

| Record name | 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446507-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701175192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 6-(trifluoromethyl)pyridine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, or amines in solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Catalysts like palladium acetate and ligands such as triphenylphosphine in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an aminotriazine derivative, while a Suzuki coupling reaction could produce a biaryl compound .

Scientific Research Applications

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- The compound consists of a 1,3,5-triazine core substituted with two chlorine atoms at positions 2 and 4 and a 6-(trifluoromethyl)pyridin-2-yl group at position 4.

Comparison with Similar Triazine Derivatives

Structural and Electronic Comparisons

Table 1: Key Structural Differences

| Compound Name | Substituents (Position 6) | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| This compound | 6-(Trifluoromethyl)pyridin-2-yl | 295.05 | -Cl, -CF₃, pyridine |

| 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine (CAS 90723-86-7) | 4-Methoxyphenyl | 256.09 | -Cl, -OCH₃, benzene |

| Anilazine (2,4-Dichloro-6-(2-chloroanilino)-s-triazine) | 2-Chloroanilino | 275.54 | -Cl, -NH (aniline) |

| DPPT (E)-2,4-di(piperidin-1-yl)-6-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-1,3,5-triazine | Piperidine and hydrazinyl-pyridine | ~400 (estimated) | -N-piperidine, hydrazine |

| 1,3,5-Triazine (unsubstituted) | None | 81.08 | None |

Key Observations :

- Electron Effects: The trifluoromethyl group in the target compound increases electrophilicity compared to methoxyphenyl (electron-donating) or anilino (moderately electron-withdrawing) substituents .

- Steric Effects : The pyridin-2-yl group introduces planar aromaticity, whereas bulkier groups like piperidine (in DPPT) hinder nucleophilic substitution .

Nucleophilic Substitution :

- The chlorine atoms in the target compound are highly reactive toward nucleophiles (e.g., amines, alkoxides), enabling derivatization for drug intermediates .

- Comparatively, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is used to synthesize UV absorbers via alkylation or acid-catalyzed reactions, leveraging the methoxy group’s electron-donating properties .

Catalytic Cross-Coupling :

Antimicrobial Activity :

- Anilazine, a chloro-anilino derivative, is a commercial fungicide .

UV Absorption :

Melting Points :

Hazard Classification :

- No specific hazard data exist for the target compound, but chloro-triazines like atrazine (6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine) are classified as endocrine disruptors .

Biological Activity

2,4-Dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine (CAS No. 1446507-40-9) is a heterocyclic compound characterized by a triazine ring with dichloro and trifluoromethylpyridinyl substituents. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 295.05 g/mol. The structural representation can be denoted as:

Antimicrobial Activity

Research has demonstrated that compounds related to triazines exhibit significant antimicrobial properties. A study highlighted that certain derivatives of 2,4,6-trisubstituted triazines showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6.25 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .

Table 1: Antimicrobial Activity of Triazine Derivatives

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound 3f | 6.25 | Staphylococcus aureus |

| Compound 3g | 12.5 | Escherichia coli |

| Compound 3h | 10.0 | Candida albicans |

| Compound 3i | 8.0 | Aspergillus niger |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have indicated that triazine derivatives can inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of cellular pathways. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and bioactivity of these compounds, potentially leading to improved therapeutic efficacy .

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of a series of triazine derivatives on cancer cell lines, reporting significant reductions in cell viability at concentrations similar to those effective against microbial pathogens. The results suggest that these compounds may target similar pathways in both cancerous and microbial cells.

The biological activity of this compound is attributed to its ability to interact with biological molecules such as enzymes and receptors:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in microbial metabolism or cancer cell proliferation.

- Receptor Modulation : It may also modulate receptor activity related to cell signaling pathways crucial for tumor growth and survival.

Q & A

Q. What are the established synthetic routes for 2,4-dichloro-6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine, and how do reaction conditions influence yield?

The compound is synthesized via a two-step process: (1) cyclization of methyl 6-trifluoromethylpicolinate with biuret under basic conditions (NaOEt/EtOH, reflux) to form a triazinedione intermediate, followed by (2) chlorination using POCl₃ and PCl₅ at 100°C. Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and purification via flash chromatography (petroleum ether:EtOAc = 5:1). The second step typically yields ~38%, with purity confirmed by LC-MS (m/z 295.1 [M+H]+) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H-NMR in CDCl₃ resolves pyridinyl proton environments (e.g., δ 8.75 ppm for the pyridine ring) .

- LC-MS : Electrospray ionization (ESI) confirms molecular weight (observed m/z 295.1 vs. calculated 294.98) .

- HPLC : Reverse-phase methods (e.g., Newcrom R1 column) separate derivatives using mobile phases like acetonitrile/water gradients .

Q. What are the primary applications of this triazine derivative in academic research?

It serves as a precursor for kinase inhibitors (e.g., TGFβRI inhibitors) via nucleophilic substitution of chlorine atoms with amines or alcohols. Derivatives exhibit bioactivity in ADP-Glo® kinase assays (IC₅₀ values in µM range) . The triazine core also enables polymer synthesis due to its electrophilic reactivity .

Advanced Research Questions

Q. How can researchers address low yields during the chlorination step (POCl₃/PCl₅ reaction)?

Yield limitations (~38%) arise from competing side reactions (e.g., incomplete chlorination or hydrolysis). Strategies include:

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

Impurities like unreacted triazinedione or mono-chlorinated byproducts complicate LC-MS/NMR analysis. Solutions include:

Q. How do steric and electronic effects of the trifluoromethylpyridinyl group influence reactivity?

The electron-withdrawing CF₃ group increases electrophilicity at the triazine C-2 and C-4 positions, accelerating nucleophilic substitution. However, steric hindrance from the pyridinyl ring slows reactions with bulky nucleophiles (e.g., tert-butylamine). Computational modeling (DFT) predicts activation barriers for rational ligand design .

Q. What contradictions exist between computational predictions and experimental data for derivative bioactivity?

In silico models (e.g., SwissADME) may overestimate solubility or permeability due to inadequate parameterization of fluorine effects. For example, derivatives with logP > 3.5 show reduced cellular uptake despite favorable computed solubility. Experimental validation via kinetic solubility assays (e.g., PBS buffer at pH 7.4) resolves discrepancies .

Q. What strategies improve the pharmacokinetic (PK) profile of triazine-based inhibitors?

- LogP optimization : Introduce polar groups (e.g., hydroxyls) to reduce logP from >3 to 1–2, enhancing aqueous solubility.

- Metabolic stability : Replace labile chlorine atoms with fluorine or methyl groups to resist CYP450 oxidation.

- In vivo PK studies : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Purity (UPLC) |

|---|---|---|---|

| 1 | NaOEt, EtOH, reflux | 65% | 88% |

| 2 | POCl₃, PCl₅, 100°C | 38% | >95% |

Q. Table 2. Analytical Parameters for Structural Confirmation

| Technique | Key Data | Significance |

|---|---|---|

| H-NMR | δ 8.75 (d, J = 7.6 Hz) | Pyridinyl H environment |

| LC-MS | m/z 295.1 [M+H]+ | Molecular ion confirmation |

| HPLC | tR = 8.2 min (Newcrom R1) | Purity assessment |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.